2H-Isoxazolo[5,4-e]indole
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Overview
Description
2H-Isoxazolo[5,4-e]indole is a heterocyclic compound that combines the structural features of both isoxazole and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoxazolo[5,4-e]indole typically involves cyclization reactions. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2H-Isoxazolo[5,4-e]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or isoxazole rings .
Scientific Research Applications
2H-Isoxazolo[5,4-e]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[5,4-e]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Indole: A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Isoindole: A bicyclic structure similar to indole but with different ring fusion.
Uniqueness
2H-Isoxazolo[5,4-e]indole is unique due to its combined structural features of both isoxazole and indole, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to its individual components .
Properties
Molecular Formula |
C9H6N2O |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-7(3-4-10-8)9-6(1)5-11-12-9/h1-5,11H |
InChI Key |
QINMCBGMCSLFML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC2=C3C1=CNO3 |
Origin of Product |
United States |
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